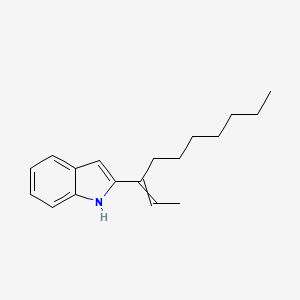

2-(Dec-2-EN-3-YL)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

326621-42-5 |

|---|---|

Molecular Formula |

C18H25N |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

2-dec-2-en-3-yl-1H-indole |

InChI |

InChI=1S/C18H25N/c1-3-5-6-7-8-11-15(4-2)18-14-16-12-9-10-13-17(16)19-18/h4,9-10,12-14,19H,3,5-8,11H2,1-2H3 |

InChI Key |

FQOLGWGBGIAXEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=CC)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 2 Dec 2 En 3 Yl 1h Indole

Comprehensive Spectroscopic Characterization

A multi-faceted spectroscopic approach is indispensable for the thorough characterization of 2-(Dec-2-en-3-yl)-1H-indole in the absence of a single-crystal X-ray structure. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a detailed molecular portrait.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

High-resolution NMR spectroscopy serves as the cornerstone for elucidating the intricate connectivity and stereochemistry of the title compound. While specific experimental data for this compound is not publicly available, a detailed analysis can be projected based on established principles and data from analogous 2-substituted indoles.

The ¹H NMR spectrum is anticipated to display characteristic signals for the indole (B1671886) core and the decenyl side chain. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift (δ 10.5-11.5 ppm). The aromatic protons of the indole ring (H-3 to H-7) are expected to resonate in the δ 6.5-7.6 ppm region, with coupling patterns typical of a substituted benzene (B151609) ring. For instance, H-3 would likely be a singlet or a narrow doublet in the δ 6.2-6.5 ppm range.

The ¹³C NMR spectrum would complement the proton data, with the indole carbons appearing in the δ 100-140 ppm range. The C-2 carbon, being substituted, would be significantly shifted downfield.

To establish the precise connectivity, multi-dimensional NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons, confirming the sequence of protons within the decenyl chain and the connectivity within the indole's benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to its directly attached carbon atom, allowing for the unambiguous assignment of all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is pivotal in establishing the linkage between the decenyl side chain and the indole nucleus. Correlations are expected from the protons on C-1' of the decenyl chain to the C-2 and C-3 carbons of the indole ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry of the double bond in the decenyl chain and the preferred conformation of the side chain relative to the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH | 11.0 (br s) | - |

| C-2 | - | 138.5 |

| C-3 | 6.4 (s) | 101.0 |

| C-4 | 7.5 (d) | 120.5 |

| C-5 | 7.1 (t) | 121.8 |

| C-6 | 7.0 (t) | 120.0 |

| C-7 | 7.6 (d) | 111.2 |

| C-7a | - | 136.0 |

| C-3a | - | 128.5 |

| C-1' | 2.2 (m) | 30.0 |

| C-2' | 5.6 (m) | 125.0 |

| C-3' | 5.7 (m) | 130.0 |

| C-4' | 2.1 (m) | 32.0 |

| C-5' - C-9' | 1.2-1.4 (m) | 22.0-31.0 |

Note: These are hypothetical values based on typical shifts for similar structures and should be confirmed by experimental data.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful method for identifying the characteristic functional groups present in this compound. The complementary nature of these two techniques provides a more complete vibrational profile of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the decenyl chain will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the alkenyl group are expected in the 1620-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations will provide further structural information in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the alkenyl chain and the symmetric breathing modes of the indole ring are expected to produce strong signals in the Raman spectrum, complementing the information obtained from FT-IR.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Indole) | 3400 (sharp) | Weak |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| C=C Stretch (Alkenyl) | ~1650 (weak) | ~1650 (strong) |

| C=C Stretch (Aromatic) | 1600, 1580, 1450 | 1600, 1580, 1450 |

| C-H Bending | 1470-1370 | 1470-1370 |

Note: These are hypothetical values based on typical frequencies for similar structures and should be confirmed by experimental data.

High-Resolution Mass Spectrometry (HRMS/MS) for Precise Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, the elemental composition can be unequivocally established.

Tandem mass spectrometry (MS/MS) experiments would be employed to investigate the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. For 2-substituted indoles, characteristic fragmentation often involves cleavage of the substituent at the benzylic position. In this case, fragmentation of the decenyl side chain would be expected, leading to a series of daughter ions that can be used to confirm the structure of the aliphatic portion of the molecule. A prominent fragment would likely correspond to the stable indolyl-methyl cation or related structures.

Table 3: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 282.2216 | Protonated molecular ion (Calculated for C₂₀H₂₈N) |

| [M-C₇H₁₅]⁺ | 172.0808 | Cleavage of the decenyl side chain |

Note: These are hypothetical values and should be confirmed by experimental data.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of the molecule. The indole chromophore is known to exhibit characteristic absorption and emission spectra.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands characteristic of the indole ring, typically around 220 nm and 280 nm. The substitution at the C-2 position with an alkenyl group might cause a slight bathochromic (red) shift of these bands compared to unsubstituted indole.

Fluorescence Spectroscopy: Indole and its derivatives are often fluorescent. Upon excitation at the absorption maximum (around 280 nm), the compound is expected to exhibit a fluorescence emission spectrum with a maximum in the range of 320-360 nm. The position and intensity of the emission can be sensitive to the solvent polarity, providing information about the electronic nature of the excited state.

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy | Predicted λ_max (nm) | Notes |

|---|---|---|

| UV-Vis Absorption | ~225, ~285 | Characteristic indole absorption |

Note: These are hypothetical values and should be confirmed by experimental data.

Single-Crystal X-ray Diffraction (SC-XRD) Studies (if obtainable)

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of molecular structure in the solid state. Obtaining suitable single crystals of this compound would be a primary objective for its complete characterization.

Determination of Absolute Configuration and Tautomeric Forms

An SC-XRD study would provide precise bond lengths, bond angles, and torsion angles, defining the exact three-dimensional arrangement of atoms in the crystal lattice. This would definitively confirm the connectivity established by NMR and provide detailed conformational information about the decenyl side chain.

Furthermore, if the molecule crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute configuration of any stereocenters. It would also unequivocally identify the tautomeric form present in the solid state, confirming the 1H-indole structure. The analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal packing would also provide valuable insights into the solid-state behavior of the compound.

Analysis of Solid-State Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

There is no publicly available crystallographic data for this compound. The determination of solid-state molecular packing and the analysis of intermolecular interactions such as hydrogen bonding and π-stacking are contingent upon successful crystallization and subsequent X-ray diffraction analysis. Without a determined crystal structure, any discussion of packing motifs, intermolecular distances, or specific interactions like hydrogen bonds involving the indole N-H group or potential π-stacking between indole rings would be purely speculative. While studies on other indole derivatives show a wide range of such interactions influencing their solid-state architecture, this information cannot be directly extrapolated to the title compound.

Chemical Reactivity and Derivatization Strategies of 2 Dec 2 En 3 Yl 1h Indole

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry and natural products, and its reactivity has been extensively studied. It is an electron-rich heterocycle, with the pyrrole (B145914) moiety being significantly more reactive towards electrophiles than the benzenoid ring.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. nih.govuci.edulongdom.orgnih.govmdpi.com The electron density is highest at the C3 position of the pyrrole ring, making it approximately 10¹³ times more reactive than benzene (B151609) and the primary site for electrophilic attack. youtube.com In 2-(Dec-2-EN-3-YL)-1H-indole, the C2 position is already substituted, which directs electrophilic attack almost exclusively to the C3 position. youtube.comyoutube.com

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen at the C3 position.

Nitration: Nitration typically requires milder conditions than those used for benzene to avoid oxidation, often employing reagents like ethyl nitrate.

Sulfonation: Sulfonation can be achieved using a pyridine-SO₃ complex.

Friedel-Crafts Reactions: Acylation and alkylation occur readily at C3. Vilsmeier-Haack formylation, for instance, is a classic reaction that introduces a formyl group at the C3 position under mild conditions. youtube.com

While the C3 position is overwhelmingly favored, substitution on the benzenoid ring can occur if the C3 position is blocked and under forcing or strongly acidic conditions. youtube.com In such cases, electrophilic attack generally happens at the C5 or C7 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagent(s) | Primary Site of Substitution | Secondary Site(s) of Substitution |

|---|---|---|---|

| Halogenation | NBS, NCS, I₂ | C3 | C5, C7 (under specific conditions) |

| Nitration | HNO₃/CH₃COOH | C3 | C5, C6 |

| Sulfonation | Pyridine-SO₃ complex | C3 | C5 |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | C3 | N1, C5 |

| Vilsmeier-Haack Formylation | POCl₃/DMF | C3 | - |

The nitrogen atom (N1) in the indole ring bears a proton that is weakly acidic (pKa ≈ 17), allowing for deprotonation with a sufficiently strong base (e.g., NaH, BuLi). youtube.com The resulting indolyl anion is a potent nucleophile, enabling a variety of functionalization reactions at the N1 position.

Key N1-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen. This can be used to modify the compound's properties or to protect the nitrogen during subsequent reactions.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylindoles. This is a common method for introducing protecting groups like acetyl or benzoyl. nih.gov

N-Sulfonylation: The use of sulfonyl chlorides, such as tosyl chloride or phenylsulfonyl chloride, provides N-sulfonylated indoles, which are stable protecting groups that also influence the regioselectivity of further substitutions. core.ac.uk

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be used to form a C-N bond between the indole nitrogen and an aryl halide.

Functionalization at the N1 position can electronically modulate the indole ring, influencing the reactivity of both the pyrrole and benzenoid portions of the nucleus.

The electron-rich nature of the indole nucleus makes it generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it, which are absent in the parent structure of this compound. youtube.com

However, the indole scaffold can participate in various rearrangement reactions, often under acidic conditions or catalyzed by transition metals. wiley-vch.demasterorganicchemistry.com Reactions involving carbocation intermediates can lead to skeletal reorganization. masterorganicchemistry.comyoutube.com For instance, acid-catalyzed treatment of substituted indoles can sometimes lead to rearrangements like the Plancher rearrangement. While specific rearrangement pathways for this compound are not documented, the potential for such transformations exists, particularly those involving the interaction of the side chain with the indole nucleus under specific catalytic conditions. researchgate.netnih.gov

Transformations of the Dec-2-EN-3-YL Side Chain

The dec-2-en-3-yl side chain features a C=C double bond, which is a key site for a multitude of functionalization reactions. nih.govrsc.org These transformations allow for extensive modification of the side chain's structure and properties.

The double bond in the alkenyl side chain is susceptible to a variety of addition reactions.

Hydrogenation: Catalytic hydrogenation of the C=C double bond using catalysts like palladium, platinum, or nickel with hydrogen gas will reduce the alkene to an alkane, yielding 2-(Dec-3-YL)-1H-indole. khanacademy.orgyoutube.commdpi.com This is a straightforward method to saturate the side chain.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds via a cyclic halonium ion intermediate, resulting in an anti-addition product, 2-(2,3-Dihalodec-3-YL)-1H-indole. youtube.comkhanacademy.orgyoutube.comyoutube.com

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, 2-(2,3-Epoxydec-3-YL)-1H-indole, is a valuable intermediate for further nucleophilic ring-opening reactions. nih.gov

Dihydroxylation: The double bond can be converted to a vicinal diol. This can be achieved with stereochemical control:

Syn-dihydroxylation is accomplished using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), yielding a diol where both hydroxyl groups are on the same face of the original double bond. wikipedia.orglibretexts.orglibretexts.org

Anti-dihydroxylation is performed in a two-step process involving epoxidation followed by acid-catalyzed ring-opening with water. libretexts.orglibretexts.org

Cycloadditions: 2-Alkenylindoles are known to participate in cycloaddition reactions. The side chain can act as a dienophile, or the entire 2-alkenylindole system can act as a diene. For example, [4+2] cycloadditions (Diels-Alder type reactions) with suitable dienophiles can lead to the formation of complex carbazole-like structures. rsc.orgrsc.org Other cycloadditions, such as [3+2] reactions, are also possible with appropriate 1,3-dipoles. uchicago.edu

Table 2: Common Olefin Functionalization Reactions for the Dec-2-EN-3-YL Side Chain

| Reaction | Typical Reagent(s) | Product Functional Group | Stereochemistry |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkane | Syn addition |

| Halogenation | Br₂, Cl₂ | Vicinal dihalide | Anti addition |

| Epoxidation | m-CPBA | Epoxide | Syn addition |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ | Vicinal diol | Syn addition |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal diol | Anti addition |

| [4+2] Cycloaddition | Maleic anhydride (B1165640) (dienophile) | Cyclohexene (B86901) derivative | Varies (endo/exo) |

Further modifications to the side chain's carbon skeleton are synthetically valuable.

Chain Shortening: The most direct method for shortening the side chain is through oxidative cleavage of the double bond. Ozonolysis (O₃ followed by a reductive or oxidative workup) is a powerful tool for this purpose. Depending on the workup conditions, this reaction can cleave the chain to yield aldehydes, ketones, or carboxylic acids.

Chain Elongation and Terminal Functionalization: Modifying the length of the side chain or functionalizing its terminus from the internal double bond of this compound is a more complex synthetic challenge. A potential strategy would involve isomerization of the double bond to a terminal position, although this can be difficult to control. Once a terminal alkene is formed, reactions like hydroboration-oxidation could be used to install a terminal hydroxyl group. This alcohol could then be converted into a good leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with a cyanide or other carbon nucleophile to extend the chain. Modern methods like regiodivergent dicarbofunctionalization, enabled by nickel catalysis, could also offer pathways to add two different carbon fragments across the double bond. nih.gov

Catalytic Transformations Utilizing this compound as a Substrate

The presence of both an indole nucleus and an internal alkene functionality within this compound opens up a plethora of possibilities for catalytic transformations. These reactions can be directed towards the indole ring, the alkene, or both, leading to a diverse array of functionalized products.

The indole ring itself can participate in various catalytic C-H functionalization reactions. For instance, transition metal-catalyzed reactions, such as those involving palladium, rhodium, or iridium, could be employed to introduce substituents at various positions of the indole core. The specific regioselectivity of these reactions would be influenced by the directing-group ability of the N-H proton or by pre-functionalization of the nitrogen with a suitable directing group.

The alkene moiety in the decenyl side chain is also a prime target for catalytic transformations. Reactions such as catalytic hydrogenation would lead to the saturated analog, 2-(dec-3-yl)-1H-indole. Asymmetric hydrogenation, employing chiral catalysts, could potentially introduce stereocenters in the alkyl chain with high enantioselectivity. Other important catalytic reactions targeting the alkene include:

Metathesis: Cross-metathesis with other olefins could be used to modify the length and functionality of the side chain.

Hydroformylation: The addition of a formyl group and hydrogen across the double bond would yield aldehydes, which are valuable synthetic intermediates.

Wacker-type oxidation: This reaction would convert the alkene into a ketone.

Epoxidation: Catalytic epoxidation would introduce an epoxide ring, which can be further manipulated.

The interplay between the indole and the alkene could also lead to interesting intramolecular catalytic reactions, potentially forming new cyclic structures.

Synthesis of Advanced Analogs for Structure-Mechanistic Relationship (SMR) Studies

To probe the structure-mechanistic relationships (SMR) of this compound in various chemical or biological contexts, the synthesis of advanced analogs with systematic structural modifications is crucial.

Systematic Variation of Indole Substituents

Modifications to the indole ring can significantly impact the electronic properties and steric environment of the molecule. A systematic variation of substituents on the indole nitrogen and at positions 4, 5, 6, and 7 would provide a library of compounds for SMR studies.

| Substitution Position | Example Substituent | Potential Impact |

| N1 (Indole Nitrogen) | Methyl, Benzyl, Acyl | Modulates nucleophilicity and steric hindrance around the nitrogen. |

| C4, C5, C6, C7 | Methoxy, Chloro, Nitro | Alters the electron density of the indole ring, influencing its reactivity. |

Interactive Data Table: Hypothetical Analogs with Indole Substitutions This table is based on plausible synthetic modifications and not on experimentally verified compounds.

| Compound ID | Indole Substituent | Rationale for SMR Studies |

|---|---|---|

| A-1 | 5-Methoxy | Investigating the effect of an electron-donating group on the indole's reactivity. |

| A-2 | 5-Chloro | Probing the influence of an electron-withdrawing group on the indole's reactivity. |

| A-3 | N-Methyl | Assessing the impact of N-substitution on catalytic transformations. |

| A-4 | 7-Nitro | Studying the effect of a strongly deactivating group on the indole core. |

Modulation of Alkene Chain Length, Saturation, and Branching

Chain Length: Synthesis of analogs with varying alkyl chain lengths (e.g., hexenyl, octenyl, dodecenyl) would allow for the study of how chain length affects physical and chemical properties.

Saturation: As mentioned, catalytic hydrogenation can provide the fully saturated decyl analog. The synthesis of the corresponding alkyne analog would also be of interest.

Branching: Introducing branching points along the alkyl chain would impact its conformation and steric bulk.

| Modification | Example Structure | Rationale for SMR Studies |

| Chain Length Variation | 2-(Oct-2-en-3-yl)-1H-indole | To assess the influence of lipophilicity. |

| Saturation Variation | 2-(Dec-3-yl)-1H-indole | To understand the role of the double bond in the molecule's activity. |

| Branching Variation | 2-(2-Methyl-dec-2-en-3-yl)-1H-indole | To probe the effects of steric hindrance in the side chain. |

Interactive Data Table: Hypothetical Analogs with Alkene Chain Modifications This table is based on plausible synthetic modifications and not on experimentally verified compounds.

| Compound ID | Alkene Chain Modification | Rationale for SMR Studies |

|---|---|---|

| B-1 | 2-(Hex-2-en-3-yl)-1H-indole | Shorter chain to study the impact on lipophilicity. |

| B-2 | 2-(Dodec-2-en-3-yl)-1H-indole | Longer chain to increase lipophilicity. |

| B-3 | 2-(Dec-3-yl)-1H-indole (Saturated) | To eliminate the reactivity of the double bond. |

| B-4 | 2-(Dec-2-yn-3-yl)-1H-indole (Alkyne) | To introduce a more rigid and reactive functional group. |

Investigation of Stereoisomeric and Conformational Lock Analogs

The double bond in this compound can exist as either the E or Z isomer. The synthesis and separation of these stereoisomers would be crucial for understanding the impact of stereochemistry on the molecule's properties.

Furthermore, the synthesis of conformationally locked analogs could provide valuable insights. This could be achieved by introducing cyclic structures that restrict the rotation of the side chain. For example, incorporating the alkene into a ring system fused to the indole or within the side chain itself would limit the available conformations.

| Analog Type | Example Approach | Rationale for SMR Studies |

| Stereoisomers | Synthesis and separation of E and Z isomers. | To determine the influence of double bond geometry. |

| Conformational Locks | Incorporation of a cyclopentene (B43876) or cyclohexene ring in the side chain. | To study the bioactive conformation by restricting rotational freedom. |

Computational Chemistry and Theoretical Investigations of 2 Dec 2 En 3 Yl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular orbitals, charge distribution, and energetic properties. These calculations serve as a predictive tool for understanding molecular stability, reactivity, and potential interactions.

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. For a molecule like 2-(Dec-2-en-3-yl)-1H-indole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized molecular geometry). nih.gov

Once the geometry is optimized, further analysis can elucidate key electronic properties:

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acs.org For indole (B1671886) derivatives, the HOMO is typically localized over the indole ring, indicating this moiety is the primary site for electrophilic attack. The LUMO distribution highlights regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) : The MEP map provides a visual representation of the charge distribution across the molecule. It illustrates regions of negative electrostatic potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. In indole derivatives, the region around the nitrogen atom and the pyrrole (B145914) ring often shows negative potential, while the N-H proton exhibits a positive potential.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.90 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.05 | Indicator of molecular stability and reactivity |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While more computationally demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular energy and properties. researchgate.net

These high-accuracy calculations are particularly valuable for:

Thermochemical Data : Predicting properties like heat of formation with high precision, which is crucial for understanding the stability of a molecule relative to its constituent elements.

Reaction Mechanisms : Mapping potential energy surfaces to determine transition state energies and reaction barriers, offering detailed insights into the kinetics and thermodynamics of chemical reactions involving the indole derivative.

Weak Interactions : Accurately describing non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding intermolecular associations and behavior in condensed phases.

Prediction and Simulation of Spectroscopic Signatures

Computational methods are extensively used to predict and simulate various types of spectra, providing a powerful tool for interpreting experimental data and identifying molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted values, when compared to experimental data, can confirm the proposed structure and aid in the assignment of complex spectra. clockss.orgresearchgate.net

Table 2: Predicted 1H and 13C NMR Chemical Shifts for Key Nuclei in the Indole Moiety of this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |

| H1 (N-H) | 11.70 | C2 | 139.5 |

| H3 | 6.25 | C3 | 98.5 |

| H4 | 7.45 | C3a | 129.0 |

| H5 | 7.05 | C4 | 120.5 |

| H6 | 7.15 | C5 | 119.5 |

| H7 | 7.30 | C6 | 122.0 |

| H7a | - | C7 | 110.5 |

| - | - | C7a | 137.0 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities corresponding to the normal modes of vibration for a molecule. researchgate.net

For this compound, a computational frequency analysis would yield a set of vibrational modes and their corresponding energies. nih.gov These can be visualized to understand the specific atomic motions involved, such as N-H stretching, C=C stretching of the aromatic ring, and C-H bending of the alkyl chain. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, aiding in the assignment of observed IR and Raman bands. acs.org

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) | Region |

| N-H Stretch | 3530 | High-frequency |

| Aromatic C-H Stretch | 3100-3000 | High-frequency |

| Alkyl C-H Stretch | 2950-2850 | High-frequency |

| C=C Aromatic Stretch | 1620-1580 | Fingerprint |

| N-H Bend | 1550 | Fingerprint |

| C-N Stretch | 1295 | Fingerprint |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. flinders.edu.au This approach calculates the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the excitation energies (which correspond to the wavelength of maximum absorption, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For an indole derivative, the calculations would predict the characteristic π-π* transitions of the indole chromophore. researchgate.net These theoretical predictions are invaluable for understanding the photophysical properties of the molecule and interpreting experimental UV-Vis and fluorescence data. researchgate.net

Table 4: Predicted Electronic Transitions for the Indole Chromophore of this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | 290 | 0.15 | π → π* (1Lb state) |

| S0 → S2 | 275 | 0.28 | π → π* (1La state) |

| S0 → S3 | 220 | 0.85 | π → π* (1Bb state) |

Theoretical Reactivity Prediction and Reaction Mechanism Studies

Theoretical and computational chemistry provide powerful tools for predicting the reactivity of molecules and elucidating the intricate details of reaction mechanisms. For a molecule such as this compound, these methods can offer profound insights into its chemical behavior, guiding synthetic efforts and explaining observed reactivity patterns. By examining the electronic structure and energy landscapes, researchers can identify the most probable sites for chemical attack and map the most favorable pathways for its transformation.

Frontier Molecular Orbital (FMO) Theory and Local Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity prediction. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.metaylorandfrancis.comyoutube.com The energy and spatial distribution of these orbitals govern the feasibility and outcome of chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, which is characteristic of this heterocyclic system. researchgate.net This localization indicates that the indole moiety will act as the primary nucleophilic center, donating electrons in reactions with electrophiles. nih.gov Conversely, the LUMO represents the regions most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

To provide a more detailed picture of site-selectivity, local reactivity descriptors , derived from Conceptual Density Functional Theory (DFT), are employed. researchgate.netmdpi.comnih.gov These descriptors quantify the reactivity of individual atoms or functional groups within the molecule. Key local descriptors include:

Fukui Functions (f(r)) : These functions identify the sites most susceptible to electrophilic (f⁻), nucleophilic (f⁺), or radical (f⁰) attack. mdpi.comscielo.org.mx For an electrophilic attack on the indole ring, the Fukui function f⁻ would highlight specific carbon atoms (typically C3) as the most reactive sites. nih.gov

Dual Descriptor (Δf(r)) : This descriptor provides an unambiguous prediction of reactive sites, indicating nucleophilic character where Δf(r) > 0 and electrophilic character where Δf(r) < 0. mdpi.com

Local Softness and Philicity : These indices further refine the prediction of reactive centers, correlating with the hard-soft acid-base (HSAB) principle.

The table below presents hypothetical DFT-calculated values for this compound, illustrating how these descriptors provide a quantitative basis for predicting its reactivity.

| Parameter | Value (Illustrative) | Interpretation |

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -0.9 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicator of chemical reactivity and kinetic stability. |

| Global Hardness (η) | 2.45 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.95 eV | Global electrophilic nature of the molecule. |

| Fukui Function (f⁻) at C3 | 0.18 | High value indicates C3 is the most likely site for electrophilic attack. |

| Dual Descriptor (Δf) at C3 | -0.09 | Negative value confirms susceptibility to electrophilic attack at C3. |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of output from a computational analysis.

These theoretical tools collectively suggest that reactions such as electrophilic substitution will preferentially occur at the C3 position of the indole ring, a well-established reactivity pattern for indole derivatives. organic-chemistry.org

Transition State Analysis and Reaction Pathway Elucidation

While FMO theory and reactivity descriptors predict where a reaction is likely to occur, transition state (TS) analysis and reaction pathway elucidation explain how it occurs. These computational methods map the potential energy surface (PES) of a reaction, identifying the lowest energy path from reactants to products.

A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed. ucsb.edu Locating and characterizing the TS is crucial for determining the reaction's activation energy and, consequently, its rate. For a reaction involving this compound, such as an acid-catalyzed Fischer indole synthesis or a cross-coupling reaction, computational chemists would model the geometry and energy of the proposed transition states. acs.orgresearchgate.net

The process typically involves:

Reactant and Product Optimization : The geometries of the starting materials and final products are optimized to find their lowest energy conformations.

Transition State Search : Algorithms are used to locate the saddle point on the reaction coordinate connecting reactants and products. This is often the most computationally intensive step.

Frequency Calculation : A vibrational frequency analysis is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculation : This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By comparing the energy barriers of different possible pathways, researchers can determine the most favorable mechanism. For example, in a regioselective reaction, the pathway with the lowest activation energy will be the dominant one, explaining the observed product distribution.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a lens into the dynamic behavior of molecules, capturing their motion and conformational changes over time. These techniques are particularly valuable for understanding molecules with flexible components, such as the decenyl side chain of this compound.

Conformational Dynamics and Solution Behavior of this compound

An MD simulation would reveal:

Preferred Conformations : By analyzing the simulation trajectory, one can identify the most stable, low-energy conformations of the molecule. This includes the orientation of the alkyl chain relative to the aromatic indole ring. rsc.org

Conformational Transitions : The simulation can show the pathways and timescales for transitions between different conformations, providing insight into the molecule's flexibility.

This information is critical for understanding how the molecule's three-dimensional shape might influence its properties and interactions with other molecules.

Theoretical Ligand-Receptor Docking and Protein-Ligand Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jocpr.comnih.gov This method is purely computational and focuses on predicting binding modes and calculating binding energies without interpreting the biological outcome.

In a theoretical docking study of this compound, the molecule would be treated as a flexible ligand and docked into the active site of a chosen protein receptor. The process involves:

Receptor and Ligand Preparation : Three-dimensional structures of the protein receptor and the ligand are prepared. The ligand's structure would be generated and its energy minimized.

Search Algorithm : A search algorithm explores a vast number of possible binding poses of the ligand within the receptor's binding site, considering the ligand's conformational flexibility.

Scoring Function : Each generated pose is evaluated by a scoring function, which estimates the binding free energy. jocpr.com The scoring function typically includes terms for steric (van der Waals) interactions, electrostatic interactions, and hydrogen bonding.

The output of a docking simulation is a set of predicted binding poses ranked by their scores. Analysis of the top-ranked pose reveals key potential interactions, such as hydrogen bonds between the indole N-H group and polar residues in the receptor, or hydrophobic interactions between the decenyl chain and nonpolar pockets in the binding site.

The following table shows hypothetical results from a docking simulation of this compound into a generic protein active site.

| Pose Rank | Binding Energy (kcal/mol) (Illustrative) | Key Predicted Interactions (Illustrative) |

| 1 | -9.2 | H-bond (Indole N-H to Asp101), Hydrophobic (Decenyl chain with Leu54, Val80) |

| 2 | -8.7 | H-bond (Indole N-H to Ser105), Hydrophobic (Decenyl chain with Ile45, Phe98) |

| 3 | -8.5 | Pi-Stacking (Indole ring with Phe98), Hydrophobic (Decenyl chain with Leu54) |

Note: The data in this table is hypothetical and for illustrative purposes only. The receptor and residues are generic examples.

These purely computational predictions of binding modes and energies provide a structural hypothesis for how the molecule might interact with a protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their activities. jocpr.comnih.gov For QSAR modeling based on theoretical descriptors, the "activity" is correlated with descriptors calculated from the molecule's structure using computational chemistry methods. researchgate.netresearchgate.net

To build a QSAR model for a series of analogues of this compound, one would first generate a dataset of related molecules with variations in the indole ring substituents or the alkyl chain. Then, a wide range of theoretical descriptors would be calculated for each molecule. mdpi.com These can be categorized as:

Electronic Descriptors : HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors : Molecular volume, surface area, specific steric parameters (e.g., Verloop sterimol).

Topological Descriptors : Indices that describe molecular branching and connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Quantum Chemical Descriptors : Hardness, chemical potential, electrophilicity. indexcopernicus.com

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is developed that best correlates a subset of these descriptors with the observed activity. researchgate.net

For example, a hypothetical QSAR equation might look like: pIC₅₀ = 0.5 * logP - 1.2 * E_LUMO + 0.03 * Molecular_Surface_Area + 2.1

This equation would imply that activity increases with higher lipophilicity (logP) and larger surface area but decreases as the LUMO energy increases (i.e., as the molecule becomes a poorer electron acceptor).

The table below illustrates the type of data used in a QSAR study for a hypothetical series of indole derivatives.

| Compound | pIC₅₀ (Activity) | logP (Descriptor) | ELUMO (Descriptor) | Molecular Surface Area (Descriptor) |

| Analog 1 | 6.5 | 4.8 | -1.1 eV | 350 Ų |

| Analog 2 | 7.1 | 5.2 | -1.4 eV | 375 Ų |

| Analog 3 | 5.9 | 4.5 | -0.9 eV | 340 Ų |

| This compound | 6.8 | 5.5 | -0.9 eV | 410 Ų |

Note: The data in this table is hypothetical and for illustrative purposes only.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

Mechanistic Insights from Molecular Interactions of 2 Dec 2 En 3 Yl 1h Indole

Exploration of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the three-dimensional architecture and function of molecular assemblies. For 2-(Dec-2-EN-3-YL)-1H-indole, these interactions are multifaceted, arising from both its aromatic indole (B1671886) moiety and its aliphatic decenyl chain.

Hydrogen Bonding Networks

The indole ring possesses a key functional group capable of forming hydrogen bonds: the N-H group of the pyrrole (B145914) ring. This group can act as a hydrogen bond donor, interacting with suitable acceptor atoms in neighboring molecules. In the solid state, and in certain solvent environments, this N-H group can participate in the formation of intricate hydrogen bonding networks. For instance, in various crystalline indole derivatives, molecules are often linked by N-H···O or N-H···N hydrogen bonds, forming chains, sheets, or more complex three-dimensional structures. While specific crystallographic data for this compound is not available, it is highly probable that the N-H group would engage in hydrogen bonding, influencing its crystal packing and potentially its solubility in protic solvents.

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Bond Angle (degrees) |

| N-H···O | 2.8 - 3.2 | 150 - 180 |

| N-H···N | 2.9 - 3.3 | 150 - 180 |

| C-H···π | 3.2 - 3.8 | 120 - 160 |

This data is generalized from studies on various indole derivatives and serves as a predictive model for this compound.

π-Stacking and Aromatic Interactions

The planar, electron-rich indole ring of this compound is predisposed to engage in π-stacking interactions. These interactions, arising from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings, are a significant driving force in the self-assembly of many organic molecules. nih.gov In indole derivatives, π-stacking can occur in several geometries, including parallel-displaced and T-shaped (or edge-to-face) arrangements.

The parallel-displaced conformation, where the rings are stacked on top of each other but shifted laterally, is often energetically favorable as it minimizes electrostatic repulsion. The T-shaped arrangement involves the edge of one indole ring pointing towards the face of another. The presence of the long decenyl chain in this compound could sterically influence the preferred stacking geometry, potentially favoring arrangements that accommodate the bulky alkyl group. These π-stacking interactions are crucial in stabilizing the crystal lattice and can also play a role in the formation of aggregates in solution.

Van der Waals Forces and Hydrophobic Interactions

In aqueous environments, the hydrophobic nature of the decenyl chain would lead to hydrophobic interactions. This is not a direct attractive force but rather an entropic effect where the nonpolar chains are driven together to minimize their disruptive contact with water molecules. This phenomenon is a key driver for the self-assembly of amphiphilic molecules into structures like micelles or bilayers.

Supramolecular Chemistry and Self-Assembly of Indole Derivatives

The combination of hydrogen bonding, π-stacking, and hydrophobic interactions endows this compound with the potential to form complex, ordered structures through self-assembly.

Design Principles for Self-Assembling Systems

The design of self-assembling systems based on indole derivatives hinges on the precise control of non-covalent interactions. For a molecule like this compound, the balance between the polar, hydrogen-bonding indole head and the nonpolar, hydrophobic decenyl tail is critical. This amphiphilic character suggests that it could self-assemble in a manner analogous to lipids or surfactants.

Key design principles that would govern the self-assembly of this molecule include:

Molecular Geometry: The shape of the molecule, including the relative size of the hydrophilic indole head and the hydrophobic tail, will influence the packing parameter and thus the geometry of the resulting self-assembled structure (e.g., spherical micelles, cylindrical rods, or planar bilayers).

Solvent Effects: The polarity of the solvent will play a crucial role. In polar solvents, hydrophobic interactions will dominate the assembly of the alkyl chains, while in nonpolar solvents, dipole-dipole and hydrogen bonding interactions of the indole heads might become more significant.

The table below outlines the expected influence of these design principles on the self-assembly of this compound.

| Design Principle | Influence on Self-Assembly | Potential Outcome |

| Molecular Geometry | Dictates the preferred curvature of the aggregate interface. | Formation of micelles, vesicles, or lamellar structures. |

| Interaction Strength | Determines the cohesiveness and thermal stability of the assembly. | Higher stability with stronger intermolecular forces. |

| Solvent Effects | Modulates the driving forces for assembly. | Hydrophobic collapse in polar solvents; head-to-head aggregation in nonpolar solvents. |

Structure-Mechanistic Relationship (SMR) Studies at the Molecular Level

Design of Analogs with Tuned Binding Specificity for Hypothetical Molecular Targets

Without any foundational research on this specific molecule, any attempt to write the article would be speculative and would not meet the required standards of scientific accuracy.

Potential Applications in Chemical Sciences and Materials

Utilization as a Versatile Synthetic Building Block

Indole (B1671886) and its derivatives are fundamental building blocks in organic synthesis due to their diverse reactivity. nih.govmdpi.com The structure of 2-(Dec-2-en-3-yl)-1H-indole, which combines the indole core with an unsaturated alkyl chain, makes it a particularly useful intermediate for constructing more complex molecular architectures.

The 2-alkenyl indole scaffold is an excellent starting point for synthesizing polycyclic systems, including those found in numerous bioactive alkaloids. researchgate.net The C2–C3 π-bond of the indole ring and the appended alkenyl group can both participate in a variety of cycloaddition and annulation reactions. wikipedia.orgnih.gov

Researchers have developed numerous methods for creating fused-ring systems from indole derivatives. For instance, transition metal catalysis, particularly with rhodium(III), has been used to construct polycyclic 3,4-fused indole skeletons from 1,6-enyne systems. rsc.org Similarly, indium(III) has been employed as a bifunctional catalyst in [5+2] cycloaddition reactions between indoles and alkynes to create seven-membered carbocycles fused to the indole ring. rsc.org Palladium-catalyzed domino reactions are also a prominent strategy for accessing 3,4-fused tricyclic indole derivatives. nih.gov These established synthetic strategies highlight the potential of this compound to serve as a key precursor for a wide range of complex, fused heterocyclic structures.

A variety of annulation reactions demonstrate the versatility of the indole scaffold in creating polycyclic systems, as shown in the table below.

| Reaction Type | Catalyst/Reagent | Ring System Formed | Reference |

| [4+2] Cycloaddition | ZnCl₂ | Tetrahydro-1H-pyridazino[3,4-b]indoles | acs.org |

| [5+2] Cycloaddition | In(III) | Cyclohepta[c,d]indoles | rsc.org |

| Domino Reaction | Rh(III) | Polycyclic 3,4-fused indoles | rsc.org |

| Allylic Alkylation | Pd(0) | 3,4-fused tricyclic indoles | nih.gov |

The indole ring is a core structural component in a vast class of natural products known as indole alkaloids, which exhibit a wide range of biological activities. nih.govnih.govnih.gov Consequently, the synthesis of functionalized indoles is a critical step in the total synthesis of these complex molecules. researchgate.netrsc.org

The Fischer indole synthesis is a classic and widely used method for constructing the indole core and has been applied extensively in the total synthesis of natural products. rsc.orgsemanticscholar.org Modern synthetic methods offer more nuanced control and milder reaction conditions. For example, cooperative gold and zinc catalysis can be used to prepare N-protected 2-alkenylindoles, which are not readily accessible via the Fischer method. nih.gov These 2-alkenylindoles are valuable intermediates, potentially serving as dienes in Diels-Alder reactions to build polycyclic frameworks. nih.gov Given this context, this compound could function as a crucial intermediate in the convergent synthesis of complex natural products, where the indole moiety is installed and subsequently elaborated into the final target molecule. nih.gov

Applications in Optoelectronic Materials and Devices

Indole-based compounds have attracted significant attention for their use in optoelectronic applications. researchgate.net Their electron-rich nature and rigid, planar structure provide a robust scaffold for designing molecules with tailored photophysical and electronic properties.

The indole ring system, being an aromatic heterocycle, is a fundamental component of many chromophores and fluorophores. bachem.com Donor-π-acceptor (D-π-A) architectures incorporating indole derivatives are a major focus of research for developing advanced optical probes. mdpi.com The indole nucleus typically serves as the electron donor, and its properties can be finely tuned by attaching various substituents.

In this compound, the extended conjugation between the indole ring and the alkenyl double bond can form the basis of a chromophore. Further functionalization of this scaffold could lead to the development of novel fluorescent probes. For instance, indole-based boron-dipyrromethene (BODIPY) dyes have been synthesized and used as fluorescent probes for detecting specific analytes. nih.gov The emission properties of such probes can be engineered to respond to environmental changes, such as pH, making them useful as sensors. nih.gov

| Fluorophore Class | Excitation Max (λex) | Emission Max (λem) | Key Feature | Reference |

|---|---|---|---|---|

| Pyridopyrazino[2,3-b]indole | ~350-450 nm | ~450-550 nm (Blue-Green) | Exhibits aggregation-induced emission (AIE) | ias.ac.in |

| Indole-BODIPY Probe (Bodipy-2) | Not specified | 565 nm and 629 nm | Ratiometric pH-dependent emission | nih.gov |

| π-Expanded Indoloindolizines | Visible Range | Visible Range | Vivid colors and fluorescence with enhanced stability | chemrxiv.org |

The development of organic materials for electronic devices is a rapidly growing field. Indole derivatives are promising candidates due to their inherent charge transport capabilities. The electron-donating nature of the indole ring allows it to be incorporated into D-A systems that exhibit intramolecular charge transfer (ICT), a key process for many optoelectronic applications. ias.ac.in

By strategically modifying the indole scaffold, it is possible to tune the HOMO and LUMO energy levels. For example, pyridopyrazino[2,3-b]indole derivatives have been synthesized and shown to have LUMO energy levels comparable to known n-type materials, suggesting their potential use as electron transporters in organic light-emitting diodes (OLEDs) and other devices. ias.ac.inresearchgate.net The structure of this compound, with its electron-rich core, could be functionalized with electron-accepting groups to create novel materials with significant ICT character, making them suitable for semiconductor applications.

Role in Supramolecular Chemistry and Molecular Recognition Technologies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. longdom.org The indole ring is an excellent building block for supramolecular chemistry due to its distinct structural and electronic features. The N-H group of the indole ring is a reliable hydrogen bond donor, while the flat, aromatic surface of the bicyclic system can participate in π-π stacking and cation-π interactions.

These non-covalent interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. longdom.org The ability of the indole scaffold to engage in multiple types of non-covalent interactions makes it a valuable component in the design of synthetic receptors for ions and neutral molecules. By incorporating the this compound moiety into larger macrocyclic or acyclic structures, it is possible to create host molecules with tailored cavities capable of recognizing and binding specific guests, with potential applications in sensing, catalysis, and separation technologies.

Design of Molecular Switches and Sensors

The indole moiety is known to be an excellent fluorophore and can participate in various non-covalent interactions, making it a promising component for the construction of molecular switches and sensors. The fluorescence of the indole ring is highly sensitive to its local environment. It is conceivable that the decenyl substituent of this compound could be chemically modified to incorporate a recognition unit for a specific analyte. Binding of the analyte could induce a conformational change in the decenyl chain, which in turn would alter the electronic environment of the indole ring, leading to a detectable change in its fluorescence emission. This "off-on" or "on-off" switching of fluorescence would form the basis of a sensory mechanism.

Self-Assembling Architectures and Responsive Materials

The amphiphilic nature of this compound, with its polar indole head and nonpolar decenyl tail, strongly suggests its potential to form self-assembling architectures in various solvents. In polar solvents, these molecules could aggregate to form micelles or vesicles, sequestering the hydrophobic tails away from the solvent. Conversely, in nonpolar solvents, reverse micelles might be formed.

The presence of the indole group also introduces the possibility of hydrogen bonding and π-π stacking interactions between molecules. These directional, non-covalent interactions could drive the self-assembly process towards the formation of more complex and ordered structures, such as nanofibers, gels, or liquid crystals.

The responsiveness of these potential self-assembled materials is another area of interest. Changes in external stimuli such as pH, temperature, or the presence of specific ions could disrupt the delicate balance of non-covalent interactions, leading to a disassembly of the ordered structures or a transition to a different morphology. This stimulus-responsive behavior is a hallmark of "smart" materials and could be exploited in applications such as controlled drug release or the development of injectable hydrogels.

Analytical Chemistry Applications

In the realm of analytical chemistry, the unique structure of this compound could potentially be leveraged in several ways, although no specific applications have been reported.

As a derivatizing agent , the reactive N-H of the indole ring could be used to tag other molecules, for instance, in chromatography. By reacting this compound with an analyte that is otherwise difficult to detect, a derivative with strong UV absorbance or fluorescence (due to the indole chromophore) could be formed, significantly enhancing its detectability.

The well-defined structure and potential for high purity of this compound also suggest its possible use as a spectroscopic standard . In techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, a compound with known spectral characteristics is often required for calibration or as an internal standard. If the spectroscopic properties of this compound were to be thoroughly characterized, it could serve this purpose in specific analytical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.